1-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol
Description
1-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol is a halogenated aromatic alcohol featuring a bromo-fluoro-substituted phenyl ring attached to a propenol chain. The compound’s structure includes a hydroxyl group at the allylic position (C1 of the propenol chain) and a double bond between C2 and C2. Its molecular formula is C₉H₈BrFO, with a molecular weight of 231.06 g/mol (CAS: 893583-06-7; derived from ). The bromine and fluorine substituents at the 5- and 2-positions of the phenyl ring confer distinct electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C9H8BrFO |
|---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8BrFO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9,12H,1H2 |
InChI Key |
DEIKCSZDRHXECS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=C(C=CC(=C1)Br)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-bromo-2-fluorobenzaldehyde or 5-bromo-2-fluorobenzoic acid.
Reduction: Formation of 1-(5-bromo-2-fluorophenyl)propan-2-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical differences between 1-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol and related compounds:
Key Findings:
Halogen substituents (Br, F) increase molecular polarity and van der Waals interactions, affecting solubility and boiling points. For example, the thiophene-containing analog () exhibits a planar crystal lattice with a 3.925 Å interplanar spacing, stabilized by halogen-π interactions .
Synthetic Methodologies: Chalcone derivatives (e.g., ) are typically synthesized via base-catalyzed aldol condensation, suggesting a similar route for the target compound. details bromination of enones using Br₂ in chloroform, followed by dehydrohalogenation with triethylamine .
Regulatory and Safety Considerations: this compound is listed as a discontinued product (), likely due to regulatory challenges associated with brominated compounds. This contrasts with smaller brominated alcohols like 3-Bromo-2-(bromomethyl)-1-propanol, which are under evaluation for RoHS restrictions .
Analytical Challenges :
- Mass spectrometry may struggle to distinguish between isomers or analogs with similar molecular weights (e.g., propanal vs. prop-2-en-1-ol; ). For the target compound, substituent-specific techniques (e.g., NMR, X-ray crystallography using SHELX ) are critical for characterization.
Crystallographic Insights:
- The thiophene analog () crystallizes in the Pcm21b space group with a dihedral angle of 13.2° between aromatic rings, indicating non-coplanarity. Refinement using SHELXL (R-factor=0.062) highlights the robustness of this method for halogenated systems .
Regulatory and Environmental Notes:
- Brominated compounds often face scrutiny due to persistence and toxicity. The discontinuation of the target compound () aligns with trends observed in , where brominated alkyl alcohols are flagged for further evaluation.
Biological Activity
1-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol is an organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a bromo and a fluorine substituent on a phenyl ring, along with a propenol functional group. Its molecular formula is C10H8BrF, which contributes to its unique reactivity and interaction with biological targets. The presence of halogen atoms is known to enhance binding affinity to various enzymes and receptors, which may lead to therapeutic effects.
Research indicates that this compound exhibits anti-inflammatory and anticancer properties. Its mechanism of action likely involves:
- Enzyme Modulation : The compound may interact with specific enzymes, influencing key biochemical pathways essential for cellular function.
- Receptor Binding : The halogen substituents can enhance the selectivity and efficacy of the compound by improving its binding affinity to various receptors.
Anti-inflammatory Effects
Studies have shown that compounds similar to this compound can inhibit neutrophil-mediated inflammation. This suggests potential applications in treating inflammatory diseases.
Anticancer Properties
Preliminary investigations have indicated that this compound may inhibit tumor growth by affecting cancer cell proliferation. For instance, analogs with similar structures have been tested in vivo, showing promising results in tumor growth inhibition.
Table: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The unique positioning of bromine and fluorine atoms on the phenyl ring significantly influences the biological activity of this compound. Comparative studies with related compounds demonstrate that variations in halogen substitution lead to differences in their biological profiles.
Comparative Table: Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Bromo-2-fluorophenyl)prop-2-en-1-ol | Bromine at 4-position | Different reactivity pattern |
| 1-(5-Chloro-2-fluorophenyl)prop-2-en-1-ol | Chlorine instead of bromine | Varies in biological activity profile |
| 1-(5-Bromo-2-chlorophenyl)prop-2-en-1-ol | Chlorine instead of fluorine | Altered interaction dynamics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
